molecular formula C12H11N3O2 B11766106 Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate CAS No. 954226-91-6

Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate

Cat. No.: B11766106
CAS No.: 954226-91-6
M. Wt: 229.23 g/mol
InChI Key: BGVITIUQTZDXBM-UHFFFAOYSA-N
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Description

Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate typically involves the reaction of ethyl 6-carbamimidoylnicotinate hydrochloride with benzyl 1,2,3-triazine-5-carboxylate in the presence of potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) at room temperature for 8 hours . The reaction mixture is then worked up to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate involves the inhibition of collagen prolyl 4-hydroxylases, which are enzymes involved in the biosynthesis of collagen. By inhibiting these enzymes, the compound effectively reduces the expression of collagen and hydroxyproline in cell culture, thereby exhibiting anti-fibrotic properties .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
  • Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate

Uniqueness

Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate is unique due to its specific structure that combines both pyridine and pyrimidine rings, which contributes to its diverse pharmacological activities. Its ability to inhibit collagen synthesis makes it particularly valuable in anti-fibrotic research .

Biological Activity

Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies, and presents comparative data on similar compounds.

Chemical Structure and Synthesis

This compound is characterized by the presence of a pyridine ring attached to a pyrimidine core, with a carboxylate group contributing to its reactivity. The synthesis typically involves multi-step organic reactions, allowing for the modification of substituents on both the pyridine and pyrimidine rings to enhance biological activity.

Anti-Fibrotic Effects

Recent studies have highlighted the anti-fibrotic potential of this compound. It has been shown to inhibit collagen expression and hydroxyproline content in cell cultures, indicating its potential role in treating fibrotic diseases. Specifically, it demonstrated superior efficacy compared to established anti-fibrotic agents like Pirfenidone, with IC50 values showing significant inhibition of collagen synthesis in hepatic stellate cells (HSC-T6) .

Anti-Inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. Interaction studies suggest that it may modulate nitric oxide production and influence inflammatory mediator synthesis. This suggests a mechanism where the compound could be beneficial in conditions characterized by excessive inflammation .

Anti-Cancer Activity

Compounds structurally related to this compound have been associated with anti-cancer activities. For instance, derivatives have shown promise in inhibiting tumor growth in various cancer cell lines. The biological activity is often linked to the ability of these compounds to interfere with cellular signaling pathways involved in proliferation and survival .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructureKey FeaturesBiological Activity
Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylateStructureChlorine substitution enhances reactivityPotential anti-cancer activity
Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylateStructureHydroxyl group increases solubilityAnti-inflammatory properties
Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylateStructureTrifluoromethyl group enhances lipophilicityAntimicrobial activity

This table illustrates how variations in substituents can significantly influence the pharmacological profile of pyrimidine derivatives.

Case Studies and Research Findings

  • Study on Anti-Fibrosis : A study evaluated several pyrimidine derivatives, including this compound, demonstrating that specific modifications led to enhanced anti-fibrotic activity compared to traditional treatments .
  • Research on Inflammation : Another study focused on the compound's ability to inhibit COX enzymes, revealing that it possesses comparable efficacy to well-known anti-inflammatory drugs like celecoxib .
  • Cancer Cell Line Testing : In vitro tests against human leukemia cell lines indicated that derivatives of this compound exhibited significant cytotoxicity, suggesting potential applications in cancer therapy .

Properties

CAS No.

954226-91-6

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

ethyl 2-pyridin-2-ylpyrimidine-5-carboxylate

InChI

InChI=1S/C12H11N3O2/c1-2-17-12(16)9-7-14-11(15-8-9)10-5-3-4-6-13-10/h3-8H,2H2,1H3

InChI Key

BGVITIUQTZDXBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=CC=CC=N2

Origin of Product

United States

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